Isoxazole, 5-butoxy-4,5-dihydro-3-methyl-

Description

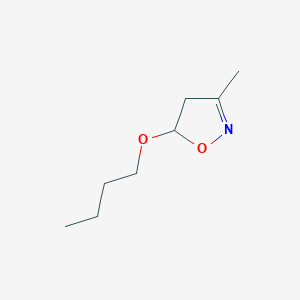

Isoxazole, 5-butoxy-4,5-dihydro-3-methyl- is a heterocyclic compound characterized by a partially saturated isoxazole ring (4,5-dihydroisoxazole) with a methyl group at position 3 and a butoxy substituent at position 5. The butoxy chain (C₄H₉O) introduces lipophilicity, which may influence bioavailability and membrane permeability.

Properties

CAS No. |

57066-00-9 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

5-butoxy-3-methyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C8H15NO2/c1-3-4-5-10-8-6-7(2)9-11-8/h8H,3-6H2,1-2H3 |

InChI Key |

MMBXJWQRIVWRIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1CC(=NO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-butoxy-3-methyl-4,5-dihydroisoxazole can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which provides substituted isoxazoles in good yields under moderate reaction conditions .

Industrial Production Methods: Industrial production of 5-butoxy-3-methyl-4,5-dihydroisoxazole typically involves large-scale cycloaddition reactions using readily available starting materials and efficient catalysts. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-3-methyl-4,5-dihydroisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the isoxazole ring, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of 5-butoxy-3-methyl-4,5-dihydroisoxazole include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions may produce amine-substituted isoxazoles. Substitution reactions can lead to the formation of various functionalized isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of isoxazole derivatives in anticancer therapies. For instance, a study synthesized various isoxazole derivatives using eco-friendly methods and evaluated their anticancer properties against lung cancer cells. Among the synthesized compounds, several exhibited significant inhibitory activity comparable to the reference drug doxorubicin, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism by which isoxazole compounds exert their anticancer effects often involves the modulation of cellular pathways related to apoptosis and proliferation. For example, the synthesized isoxazoles were shown to influence oxidative stress markers and apoptotic pathways in cancer cells, leading to increased cell death .

Agricultural Chemistry

Herbicidal Properties

Isoxazole derivatives are also being explored for their herbicidal properties. Research indicates that certain isoxazoline compounds derived from isoxazole structures can act as effective herbicides. These compounds target specific biochemical pathways in plants, disrupting growth and development . The synthesis of such compounds often involves the use of intermediates like 4-bromine-aniline derivatives, which are crucial for creating active herbicidal agents .

Environmental Impact

Moreover, the development of isoxazole-based herbicides emphasizes environmentally friendly synthesis methods that reduce toxic waste and enhance safety in agricultural applications. Recent advancements in green chemistry have led to more sustainable production processes for these compounds .

Material Science

Electrochemical Applications

Isoxazole derivatives have shown promise in electrochemical applications as well. Studies have reported on the electrochemical behavior of various isoxazole compounds, highlighting their potential as materials for energy storage devices. The electrochemical properties of these compounds can be optimized for use in batteries and supercapacitors due to their favorable redox characteristics .

Summary Table of Applications

Case Studies

- Anticancer Study : A comprehensive evaluation of synthesized isoxazole derivatives against A549 lung cancer cells revealed that specific compounds (e.g., 4j, 4k) displayed excellent anticancer activity with IC50 values significantly lower than those of standard treatments like doxorubicin .

- Herbicidal Efficacy : Research on isoxazoline derivatives highlighted their effectiveness as herbicides through field trials demonstrating reduced weed populations and improved crop yields when applied at optimal concentrations .

- Electrochemical Performance : A study investigating the cyclic voltammetry of various isoxazole derivatives found that they exhibited high oxidation and reduction potentials, indicating their suitability for use in advanced electrochemical devices .

Mechanism of Action

The mechanism of action of 5-butoxy-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some isoxazole compounds inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Others may interact with neurotransmitter receptors, contributing to their anticonvulsant and antidepressant activities .

Comparison with Similar Compounds

Research Findings and Discussion

- Structural-Activity Relationships (SAR) : Longer alkoxy chains (e.g., heptyl in ) may increase steric hindrance, reducing target engagement compared to shorter chains like butoxy. Conversely, electron-withdrawing groups (e.g., nitro in ) enhance reactivity but may compromise stability.

- Physicochemical Properties : The target’s inferred logP (calculated ~2.1) suggests moderate lipophilicity, balancing solubility and membrane permeability. This contrasts with the higher logP of (estimated ~4.5), which may limit aqueous solubility.

Biological Activity

Isoxazole compounds are a significant class of heterocycles with various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound Isoxazole, 5-butoxy-4,5-dihydro-3-methyl- is of particular interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

Isoxazole, 5-butoxy-4,5-dihydro-3-methyl- can be synthesized through various methods. One notable approach involves the reaction of hydroxylamine hydrochloride with substituted aldehydes in the presence of an agro-waste-based solvent, yielding isoxazole derivatives with high efficiency (86–92% yield) . The structure of this compound allows for modifications that can enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, compounds derived from isoxazole structures have shown promising results against lung cancer cell lines (A549), with some derivatives displaying activity comparable to the standard drug doxorubicin .

| Compound | Activity Against A549 Cells | Comparison to Doxorubicin |

|---|---|---|

| 4j | Excellent | Comparable |

| 4k | Excellent | Comparable |

| 4m | Excellent | Comparable |

| 4o | Excellent | Comparable |

| 4i | Moderate | Lower |

| 4n | Moderate | Lower |

Anti-inflammatory Properties

Isoxazoles have been reported to possess anti-inflammatory effects. Certain derivatives selectively inhibit the COX-2 enzyme, making them potential candidates for anti-inflammatory drugs. For example, a series of isoxazoline derivatives were evaluated for their analgesic and anti-inflammatory activities, showing significant selectivity towards COX-2 .

Antimicrobial Activity

The antimicrobial properties of isoxazoles have also been explored. Studies indicate that modifications at specific positions on the isoxazole ring can enhance antibacterial activity against both gram-positive and gram-negative bacteria. Compounds with methoxy or bromine groups at C-5 and nitro or chlorine groups at C-3 exhibited improved antibacterial effects .

Case Studies

- Anticancer Evaluation : In a study evaluating various isoxazole derivatives against A549 lung cancer cells, several compounds showed excellent inhibitory effects. The research highlights the importance of structural modifications in enhancing anticancer efficacy .

- Anti-inflammatory Study : A series of isoxazolines were synthesized and tested for their anti-inflammatory properties. The most potent compounds demonstrated selective inhibition of COX-2, indicating their potential as therapeutic agents in inflammatory diseases .

- Antimicrobial Testing : Research into the antibacterial activity of isoxazole derivatives revealed that certain substitutions significantly increased efficacy against resistant strains of bacteria, showcasing their potential in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.